A1 Adenosine Receptor Binding Affinity
The compound demonstrates high-affinity binding to the adenosine A1 receptor, with a reported Ki of 1.90 nM in guinea pig forebrain membranes [1]. In direct comparison, the well-characterized A1 antagonist DPCPX (8-cyclopentyl-1,3-dipropylxanthine) exhibits a Ki of 0.45 nM under comparable conditions [2]. While DPCPX remains a more potent A1 antagonist, this compound's Ki value places it within the low nanomolar range suitable for pharmacological tool compound applications, offering a distinct chemotype outside the xanthine scaffold.
| Evidence Dimension | A1 Adenosine Receptor Binding Affinity (Ki) |
|---|---|
| Target Compound Data | 1.90 nM |
| Comparator Or Baseline | DPCPX (Reference A1 Antagonist): 0.45 nM |
| Quantified Difference | DPCPX is ~4.2-fold more potent |
| Conditions | Guinea pig forebrain membranes; N6-[3H]cyclohexyladenosine radioligand (target); DPCPX data from rat fat cell membranes |
Why This Matters
The low nanomolar Ki confirms utility as an A1 receptor ligand; selection over DPCPX is driven by the need for a non-xanthine chemotype to avoid class-specific off-target effects.
- [1] BindingDB. BDBM50368128: Binding affinity against adenosine A1 receptor using N6-[3H]cyclohexyladenosine as radioligand in guinea pig forebrain membranes (Ki = 1.90 nM). View Source
- [2] GLPBIO. DPCPX Product Page: DPCPX is a potent and selective high affinity A1 adenosine receptor antagonist with a Ki value of 0.45 nM for adenylate cyclase in rat fat cell membranes. View Source
